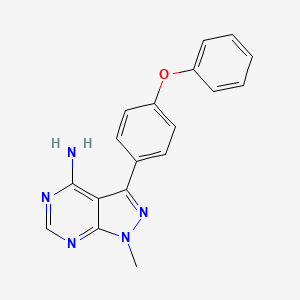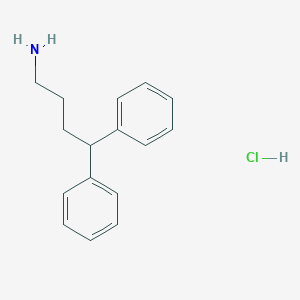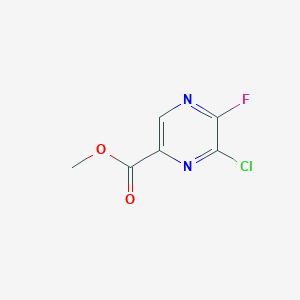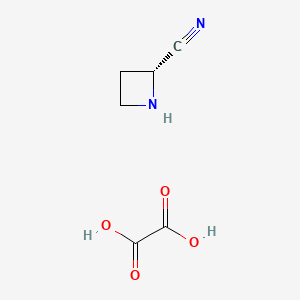
(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium is a complex organometallic compound. This compound is notable for its unique structure, which includes a rhodium metal center coordinated to a chiral organic ligand. The presence of the rhodium metal imparts unique catalytic properties to the compound, making it valuable in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium typically involves the coordination of rhodium to the organic ligand. This can be achieved through several synthetic routes, including:
Direct Coordination: The organic ligand is reacted with a rhodium precursor, such as rhodium chloride, under controlled conditions to form the desired complex.
Ligand Exchange: An existing rhodium complex is reacted with the organic ligand, resulting in the exchange of ligands and formation of the target compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale coordination reactions under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can facilitate the oxidation of organic substrates.
Reduction: The compound can also act as a catalyst in reduction reactions.
Substitution: Ligand exchange reactions are common, where the organic ligand can be substituted with other ligands.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction Reactions: Reducing agents such as hydrogen gas or hydrides are often used.
Substitution Reactions: Ligand exchange can be facilitated by using excess ligand or applying heat.
Major Products
The major products of these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions can produce reduced products.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential in biological imaging and as a therapeutic agent due to its unique metal-ligand interactions.
Medicine: Explored for its anticancer properties, as rhodium complexes can interact with DNA and proteins.
Industry: Utilized in industrial processes for the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which (2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium exerts its effects involves the coordination of the rhodium center to various substrates. This coordination can activate the substrates, facilitating chemical transformations. The molecular targets and pathways involved include:
DNA and Proteins: In biological systems, the compound can bind to DNA and proteins, disrupting their function and leading to therapeutic effects.
Catalytic Sites: In catalytic applications, the rhodium center acts as the active site, enabling various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodium Acetate: Another rhodium complex with similar catalytic properties.
Rhodium Chloride: A common precursor used in the synthesis of various rhodium complexes.
Rhodium Carbonyl Complexes: Known for their use in hydroformylation reactions.
Uniqueness
(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium is unique due to its chiral organic ligand, which imparts enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals.
Eigenschaften
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid;rhodium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4.2Rh/c1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;;/h4-7,10H,1-3H3,(H,18,19);;/t10-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWKIPYGKZZNHZ-YQFADDPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.[Rh].[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.[Rh].[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4Rh2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;trifluoroborane;fluoride](/img/structure/B8192671.png)

![(5AR,10bS)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B8192681.png)
![[(3R)-4-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-diphenylphosphane](/img/structure/B8192696.png)

![10,16-bis(3,5-dimethylphenyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8192717.png)
![1-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-4-[(S)-[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione](/img/structure/B8192720.png)
![1-bicyclo[1.1.1]pentanylboronic acid](/img/structure/B8192722.png)

![1-(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine](/img/structure/B8192753.png)


![10,16-dibromo-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8192775.png)
